An In-depth Technical Guide to the Chemical Properties of N-Benzyl-N-nitroso-p-toluenesulfonamide
An In-depth Technical Guide to the Chemical Properties of N-Benzyl-N-nitroso-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of N-Benzyl-N-nitroso-p-toluenesulfonamide. Designed for professionals in research and drug development, this document delves into the core chemical principles and practical methodologies associated with this important reagent.
Introduction
N-Benzyl-N-nitroso-p-toluenesulfonamide is a key organic compound primarily recognized for its role as a precursor in the generation of phenyldiazomethane. Phenyldiazomethane, in turn, is a valuable reagent in organic synthesis, notably for the formation of cyclopropanes, epoxides, and for the esterification of carboxylic acids where traditional methods are not suitable. Understanding the chemical properties, stability, and reaction mechanisms of N-Benzyl-N-nitroso-p-toluenesulfonamide is therefore crucial for its safe and effective use in the laboratory. This guide will provide an in-depth exploration of these aspects, grounded in established scientific literature and practical laboratory insights.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of N-Benzyl-N-nitroso-p-toluenesulfonamide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₃S | |
| Molecular Weight | 290.34 g/mol | |
| Melting Point | 85 °C (lit.) | LabSolu |
| Appearance | White to yellow powder/crystal | TCI America |
| Solubility | Soluble in Toluene | LabSolu |
| CAS Number | 33528-13-1 |
Synthesis of N-Benzyl-N-nitroso-p-toluenesulfonamide
The synthesis of N-Benzyl-N-nitroso-p-toluenesulfonamide is a two-step process that begins with the preparation of the precursor, N-benzyl-p-toluenesulfonamide, followed by its nitrosation.
Part 1: Synthesis of N-benzyl-p-toluenesulfonamide
This initial step involves the reaction of p-toluenesulfonyl chloride with benzylamine.
Caption: Synthesis of the precursor, N-benzyl-p-toluenesulfonamide.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
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Cool the solution in an ice bath.
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Slowly add benzylamine to the stirred solution. An excess of benzylamine or the addition of a non-nucleophilic base like pyridine is used to neutralize the hydrochloric acid formed during the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
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The organic layer is then washed with dilute acid (to remove excess benzylamine), water, and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-benzyl-p-toluenesulfonamide.
Part 2: Nitrosation of N-benzyl-p-toluenesulfonamide
The second step involves the nitrosation of the synthesized N-benzyl-p-toluenesulfonamide to yield the final product. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic medium.
Caption: Nitrosation of the precursor to yield the final product.
Experimental Protocol (Adapted from the synthesis of N-methyl-N-nitroso-p-toluenesulfonamide[1]):
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Dissolve N-benzyl-p-toluenesulfonamide in a mixture of acetic acid and acetic anhydride in a flask cooled in an ice-salt bath.
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Slowly add a concentrated aqueous solution of sodium nitrite to the vigorously stirred mixture, maintaining a low temperature (0-5 °C).
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After the addition is complete, continue stirring for a short period in the cold bath.
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The N-nitroso product often precipitates from the reaction mixture.
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The precipitate is collected by filtration, washed thoroughly with cold water to remove any remaining acid and salts, and then dried under vacuum.
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Recrystallization from a solvent like ether or a mixture of ether and petroleum ether can be performed for further purification.
Spectroscopic Data
The structural confirmation of N-Benzyl-N-nitroso-p-toluenesulfonamide is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (CDCl₃):
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δ 2.39 (s, 3H): This singlet corresponds to the three protons of the methyl group on the p-toluene ring (ar-Me).[2]
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δ 4.91 (s, 2H): This singlet is assigned to the two protons of the benzylic methylene group (-CH₂-).[2]
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δ 7.0-7.3 (m, 7H): This multiplet represents the aromatic protons from both the benzyl group and the p-toluene ring.[2]
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δ 7.72 (d, J=8 Hz, 2H): This doublet corresponds to the two aromatic protons on the p-toluene ring that are ortho to the sulfonyl group.[2]
¹³C NMR:
Reactivity and Mechanism of Decomposition
The primary utility of N-Benzyl-N-nitroso-p-toluenesulfonamide lies in its controlled decomposition to generate phenyldiazomethane. This decomposition is typically initiated by a base.
Base-Catalyzed Decomposition for Phenyldiazomethane Generation
The reaction is initiated by the attack of a base, such as an alkoxide, on the sulfonamide.
Caption: Base-catalyzed decomposition to generate phenyldiazomethane.
Mechanism:
While the detailed mechanism for N-nitroso compounds can be complex, a generally accepted pathway for the base-induced decomposition of N-nitroso-N-alkylsulfonamides involves the following key steps:
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Nucleophilic Attack: A base, such as sodium methoxide, attacks the sulfonyl group of the N-nitroso-N-benzyl-p-toluenesulfonamide.
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Rearrangement and Elimination: This initial attack leads to a rearrangement and subsequent elimination of the p-toluenesulfonate group.
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Formation of Diazotate: A diazotate intermediate is formed.
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Protonation and Decomposition: The diazotate is then protonated and decomposes to yield phenyldiazomethane and water.
It is important to note that a side reaction, denitrosation, can occur where the base removes the nitroso group, leading to the formation of N-benzyl-p-toluenesulfonamide, which is a wasteful side reaction.[2]
Stability and Handling
N-nitroso compounds are a class of chemicals that require careful handling due to their potential health hazards and instability.
Storage
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N-Benzyl-N-nitroso-p-toluenesulfonamide should be stored in a cool, dry, and well-ventilated area.
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It is recommended to store the compound in a refrigerator.[3]
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The compound is sensitive to heat and air.[3]
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It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.
Handling
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All handling of N-Benzyl-N-nitroso-p-toluenesulfonamide should be performed in a well-ventilated fume hood.
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Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of accidental contact, immediately flush the affected area with copious amounts of water.
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As a class, N-nitroso compounds are considered potential carcinogens and should be handled with appropriate caution.[4]
Disposal
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Waste containing N-Benzyl-N-nitroso-p-toluenesulfonamide should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
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Do not dispose of this chemical into the environment.
Applications in Organic Synthesis
The primary application of N-Benzyl-N-nitroso-p-toluenesulfonamide is as a convenient and relatively stable precursor for the in situ generation of phenyldiazomethane. Phenyldiazomethane is a versatile reagent used in a variety of synthetic transformations, including:
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Cyclopropanation of Alkenes: Phenyldiazomethane reacts with alkenes, often in the presence of a catalyst, to form phenyl-substituted cyclopropanes.
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Esterification of Carboxylic Acids: It provides a method for the esterification of sensitive carboxylic acids under mild conditions, avoiding the harsh acidic or basic conditions of traditional methods.
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Wolff Rearrangement: While less common for phenyldiazomethane itself, diazo compounds are key intermediates in the Wolff rearrangement for the synthesis of carboxylic acid derivatives.
Conclusion
N-Benzyl-N-nitroso-p-toluenesulfonamide is a valuable reagent for the controlled generation of phenyldiazomethane, a versatile intermediate in organic synthesis. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety and handling procedures are paramount for its effective and safe utilization in the research and development laboratory. This guide has provided a detailed overview of these critical aspects to support the work of scientists and professionals in the field.
References
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PubChem. N-Benzyl-N-nitroso-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]
- de Boer, Th. J.; Backer, H. J. p-Tolylsulfonylmethylnitrosamide. Org. Synth.1956, 36, 96. DOI: 10.15227/orgsyn.036.0096.
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National Center for Biotechnology Information (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
- Dutt, G. U.; et al. A Note on the Decomposition of N-Nitroso-N-benzyl-p-toluenesulphonamide. Proceedings of the Indian Academy of Sciences - Section A. 1974, 79(3), 109-112.
